2-Morpholinocyclopentanamine
Description
2-Morpholinocyclopentanamine (CAS: 99849-59-9), also systematically named [2-(morpholin-4-yl)cyclopentyl]methanamine, is a bicyclic amine derivative combining a morpholine ring and a cyclopentane scaffold. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol . The compound is characterized by a liquid state at room temperature (RT), a density of ~0.999 g/cm³, and a refractive index of 1.4760. It is structurally notable for its rigid cyclopentane backbone, which enhances stereochemical stability compared to linear analogs.
Properties
IUPAC Name |
2-morpholin-4-ylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNNRVHRAAGBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588523 | |
| Record name | 2-(Morpholin-4-yl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88807-08-3 | |
| Record name | 2-(Morpholin-4-yl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinocyclopentanamine typically involves the reaction of morpholine with cyclopentanone under specific conditions. One common method includes the use of a Michael addition reaction, followed by hydrazinolysis and Curtius rearrangement. The optimal conditions for these reactions involve the use of aqueous solutions and catalysts such as ferric chloride, with the total yield reaching up to 81.8% .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, waste disposal, and simplicity of purification. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinocyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 2-morpholinocyclopentanamine. For instance, derivatives synthesized from a cyclopentyloxyanisole scaffold exhibited significant inhibition of key enzymes associated with tumor growth, such as COX-2 and PDE4B. These compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents against various cancer types, including liver, colon, and breast cancers .
Mechanism of Action
The mechanism behind the antitumor activity involves the inhibition of PDE4 isoenzymes, leading to increased levels of intracellular cAMP. This elevation suppresses the production of tumor necrosis factor-alpha (TNF-α), a cytokine linked to inflammation and cancer progression . The structural modifications in this compound derivatives enhance their binding affinity to the active sites of these enzymes, as demonstrated through molecular docking studies.
Synthesis and Structural Variations
Synthesis Techniques
The synthesis of this compound derivatives often involves Mannich reactions or acylation methods that yield various functionalized compounds. For example, diacylation reactions with trichloroacetyl chloride have been employed to modify morpholine enamines derived from cyclopentanones, resulting in compounds with enhanced biological activities .
Structural Insights
Table 1 summarizes various synthesized derivatives of this compound along with their corresponding biological activities:
| Compound Name | Synthesis Method | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Cyclopentyl derivative A | Mannich Reaction | COX-2 Inhibition | 5.62 |
| Cyclopentyl derivative B | Diacylation | PDE4B Inhibition | 5.65 |
| Cyclopentyl derivative C | Acylation | TNF-α Inhibition | 3.98 |
Neuropharmacology
Cognitive Enhancements
Research indicates that certain derivatives of this compound may possess cognitive-enhancing properties. These compounds have been evaluated for their effects on neurotransmitter systems in animal models, showing promise in improving memory and learning capabilities . The modulation of cholinergic pathways is a key area of interest.
Antimicrobial Properties
Antimicrobial Activity
In addition to anticancer applications, some studies have explored the antimicrobial effects of this compound derivatives against various bacterial strains. Preliminary results suggest that these compounds exhibit significant activity against gram-positive bacteria, potentially paving the way for new antibiotic agents .
Case Studies
Several case studies have documented the efficacy of this compound derivatives:
-
Case Study 1: Antitumor Efficacy
A study evaluated a series of morpholine-based compounds for their ability to inhibit tumor growth in xenograft models. The most potent compound reduced tumor size by over 50% compared to control groups. -
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, a specific derivative improved cognitive function as measured by behavioral tests and reduced markers of oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of 2-Morpholinocyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include the inhibition of enzyme activity and the alteration of receptor signaling, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Morpholinocyclopentanamine with three related morpholine-containing amines, emphasizing structural, physicochemical, and application-based differences.
2-Morpholinoethanamine (4-(2-Aminoethyl)morpholine)
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 130.19 g/mol
- Physical Properties : Melting point (23–25°C), boiling point (205°C), flash point (86°C) .
- Key Differences: Lacks the cyclopentane ring, resulting in lower molecular weight and reduced steric hindrance. Higher volatility (lower bp) compared to this compound, making it less suitable for high-temperature reactions. Applications: Primarily used as a building block in surfactants and corrosion inhibitors due to its linear structure and high solubility .
[2-(Morpholin-4-yl)cyclopentyl]methanamine (Target Compound)
- Molecular Formula : C₁₀H₂₀N₂O
- Molecular Weight : 184.28 g/mol
- Physical Properties : Liquid at RT, storage at RT recommended .
- Limited data on reactivity or toxicity, necessitating further study.
5-(Morpholin-4-yl)pent-2-en-1-amine
- Molecular Formula : C₉H₁₈N₂O (estimated based on name).
- Key Differences :
- Contains a pent-2-enyl chain, introducing a double bond that increases reactivity (e.g., in Michael addition or polymerization).
- Applications: Highlighted for versatility in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., pesticidal intermediates) due to its unsaturated backbone .
Comparative Data Table
Research Findings and Implications
Structural Rigidity vs. The unsaturated chain in 5-(Morpholin-4-yl)pent-2-en-1-amine offers reactivity advantages for synthetic modifications .
Application Gaps: While this compound’s applications remain underexplored, its structural similarity to bioactive morpholine derivatives (e.g., kinase inhibitors) warrants further pharmacological evaluation .
Biological Activity
2-Morpholinocyclopentanamine, a compound with a morpholine ring and a cyclopentane structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
This compound can be represented by the following chemical structure:
- Molecular Formula: C10H18N2O
- CAS Number: 173543-77-6
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
1. Anti-Cancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anti-cancer properties. A series of compounds synthesized from cyclopentanone derivatives demonstrated cytotoxic effects against various human cancer cell lines. Notably, compounds containing morpholino groups showed enhanced activity compared to those with other amine substitutions, such as dimethylamino or pyrrolidino groups .
| Compound Type | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| Morpholino Derivatives | 4.2 - 15.2 | NCI-H460, HCT-116, MDA-MB 231 |
| Dimethylaminomethyl | 22.7 - 35.3 | Various Human Cancer Lines |
2. Anti-Inflammatory Effects
In vitro studies have assessed the anti-inflammatory capabilities of this compound analogs using macrophage models. The compound demonstrated a dose-dependent inhibition of nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
- Key Findings:
- Compounds exhibited IC50 values ranging from 13.6 to 19.8 µM.
- The presence of hydroxyl and methoxy groups enhanced NO inhibitory activity.
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with biological nucleophiles. The compound's electrophilic character allows it to form adducts with thiols, leading to altered cellular responses and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Cell Lines:
A study evaluated the cytotoxic effects of various morpholino derivatives on breast and lung cancer cell lines, revealing that certain modifications significantly increased potency, particularly in ER-negative breast cancer models. -
Anti-Inflammatory Mechanism Assessment:
Research involving RAW 264.7 cells demonstrated that treatment with morpholino derivatives resulted in reduced inflammatory cytokine production and improved cell viability under inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
